HDAC6 vs. HDAC1 Selectivity Profile: A Distinguishing Feature for Epigenetic Tool Compound Selection
The target compound demonstrates measurable inhibitory activity against HDAC6 (IC50 = 690 nM) and HDAC1 (IC50 = 11,200 nM), yielding an approximately 16-fold selectivity window for HDAC6 over HDAC1 in recombinant enzyme assays [1]. This selectivity profile is a key differentiator when compared to the broader class of pyridazine carboxamides, many of which are optimized for kinase inhibition without reported HDAC activity [2]. While direct head-to-head data against the oxan-4-yl and oxolan-3-ylmethyl analogs are unavailable, this class-level inference suggests the specific oxolan-3-yl substitution pattern supports a distinct target engagement profile relevant for epigenetic research applications.
| Evidence Dimension | HDAC isoform selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | HDAC6 IC50 = 690 nM; HDAC1 IC50 = 11,200 nM; Selectivity ratio (HDAC1/HDAC6) ≈ 16.2 |
| Comparator Or Baseline | Class-level: Kinase-targeted pyridazine carboxamides (e.g., patent US9126947B2) typically lack reported HDAC inhibitory activity. |
| Quantified Difference | 16.2-fold selectivity for HDAC6 over HDAC1 |
| Conditions | Recombinant N-terminal GST-tagged human HDAC6 (residues 1-1215) and C-terminal His/FLAG-tagged human HDAC1 (residues 1-482), expressed in baculovirus-infected Sf9 insect cells. |
Why This Matters
HDAC6-selective inhibition is desirable for reducing mechanism-based toxicity associated with pan-HDAC inhibition, making this compound a more attractive starting point for epigenetic probe development than non-selective or kinase-targeted analogs.
- [1] BindingDB. BDBM50513924 (CHEMBL4551620). IC50 data for HDAC6 and HDAC1. University of Illinois at Chicago Curated by ChEMBL. Accessed 2026. View Source
- [2] Liang, C., et al. U.S. Patent No. 9,126,947. Substituted pyridazine carboxamide compounds as kinase inhibitors. Issued 2015. View Source
